molecular formula C15H10ClNO3S B3010640 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 946264-79-5

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B3010640
CAS No.: 946264-79-5
M. Wt: 319.76
InChI Key: VKKXCMVDTQZNPO-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at the 5-position and a thiophene-2-carboxylate ester at the 3-position. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (thiophene ester) moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S/c16-11-5-3-10(4-6-11)13-8-12(17-20-13)9-19-15(18)14-2-1-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKXCMVDTQZNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Coupling with Thiophene Carboxylate: The final step involves coupling the oxazole intermediate with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to oxazoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues in the Evidence

  • Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (): Structure: Substituted thiophene ring with amino and chlorophenyl groups. Key Data: Molecular weight 267.73 g/mol, melting point 140–141°C .
  • 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (): Structure: Cyclopentanone core with chlorophenyl and dimethyl substituents. Role: Intermediate for the fungicide metconazole, synthesized via hydrolysis of methyl/ethyl esters . Comparison: The cyclopentanone scaffold contrasts with the oxazole-thiophene system, impacting ring strain and functional group interactions.

Physicochemical Properties

Property Target Compound* Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
Molecular Weight (g/mol) Not Available 267.73 ~250 (estimated)
Melting Point Not Available 140–141°C Not Reported
Solubility Likely polar (ester groups) Polar (amino and ester groups) Moderate (ketone and chlorophenyl)
Bioactivity Potential fungicide Not Reported Fungicidal (metconazole intermediate)

*Data inferred from structural analogs.

Computational Insights

  • Docking Studies: AutoDock4 () could model interactions of the oxazole-thiophene ester with fungal enzyme targets, comparing binding affinities to cyclopentanone-based analogs .
  • Electron Localization : Multiwfn () and Becke’s Electron Localization Function (ELF, ) could analyze charge distribution, highlighting differences in reactivity between oxazole and thiophene rings .

Biological Activity

The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can be represented as follows:

Property Details
IUPAC Name [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Molecular Formula C14H11ClN2O3S
Molecular Weight 304.76 g/mol

Anticancer Properties

Research indicates that compounds similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate exhibit significant anticancer activity. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

In one study, oxazole derivatives demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

The mechanism through which [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate exerts its biological effects may involve:

  • Induction of Apoptosis : Flow cytometry assays have revealed that related compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in a dose-dependent manner across several cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, oxazole derivatives have demonstrated antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0048 to 0.0195 mg/mL against E. coli and Bacillus species .
  • Antifungal Activity : Effective against fungal strains such as Candida albicans, with MIC values indicating strong antifungal potential .

Case Studies

Several studies have documented the biological effects of compounds related to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate:

  • Study on MCF-7 Cell Line : A derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (10.38 µM), indicating potential as a breast cancer treatment .
  • In Vivo Studies : Animal model studies are needed to further assess the therapeutic efficacy and safety profile of this compound in vivo.

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